5-Azaspiro[2.6]non-7-ene;hydrochloride
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Overview
Description
5-Azaspiro[2.6]non-7-ene;hydrochloride is a small-molecule drug that contains a unique nitrogen-containing spirononene structure. It has been explored for its potential therapeutic applications, particularly in the treatment of sudden sensorineural hearing loss and tinnitus. The compound is characterized by its spirocyclic structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.6]non-7-ene;hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. The specific synthetic routes and reaction conditions can vary, but they generally include:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Common methods include intramolecular cyclization reactions.
Introduction of the Nitrogen Atom: The nitrogen atom is introduced into the spirocyclic core through nucleophilic substitution or other suitable reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.6]non-7-ene;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the nitrogen atom.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl or acyl groups.
Scientific Research Applications
5-Azaspiro[2
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been explored for its potential effects on cellular processes and signaling pathways.
Medicine: The compound has shown promise in the treatment of sudden sensorineural hearing loss and tinnitus.
Industry: Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.6]non-7-ene;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing spirocyclic structure allows it to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Azaspiro[2.5]octane;hydrochloride
- 5-Azaspiro[3.5]nonane;hydrochloride
- 5-Azaspiro[4.5]decane;hydrochloride
Uniqueness
5-Azaspiro[2.6]non-7-ene;hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrogen atom. This imparts distinct chemical and biological properties compared to other similar compounds. Its potential therapeutic applications and unique reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-azaspiro[2.6]non-7-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-6-9-7-8(3-1)4-5-8;/h1-2,9H,3-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVVTSIWNCKYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC=CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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